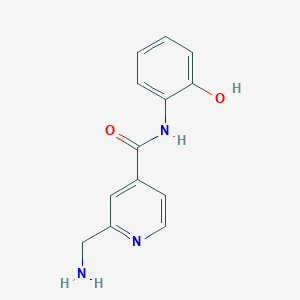

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide is an organic compound belonging to the class of pyridinecarboxamides This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with a hydroxyphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridine ring.

Attachment of the Hydroxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a hydroxyphenyl group is introduced to the pyridine ring.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(Aminomethyl)pyridine-4-carboxamide: Lacks the hydroxyphenyl group, which may affect its chemical and biological properties.

N-(2-Hydroxyphenyl)pyridine-4-carboxamide: Lacks the aminomethyl group, which may influence its reactivity and applications.

2-(Aminomethyl)-N-phenylpyridine-4-carboxamide: Similar structure but without the hydroxy group, which can alter its interactions and effects.

Uniqueness

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide is unique due to the presence of both the aminomethyl and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Biological Activity

2-(Aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown promising inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are implicated in tumorigenesis and other diseases. The selectivity for CA IX over CA II has been noted, with reported IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating significant potential as an anticancer agent .

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer). The cytotoxicity was assessed using MTT assays, where the compound displayed moderate to high activity compared to standard drugs like doxorubicin .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 1.88 | |

| HepG2 | 0.74 | ||

| Caco2 | 3.3 | ||

| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 | |

| Carbonic Anhydrase II | 1.55 - 3.92 |

Case Study: Anticancer Potential

In a study focusing on the anticancer potential of pyridine derivatives, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that modifications in the molecular structure could enhance the activity against specific targets, suggesting that this compound could be optimized for better therapeutic efficacy .

Mechanistic Insights

The mechanism by which this compound induces apoptosis in cancer cells has been explored through annexin V-FITC assays, revealing a substantial increase in apoptotic cells when treated with the compound compared to controls. This suggests that the compound not only inhibits cell proliferation but also actively promotes programmed cell death .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolic stability and potential side effects in vivo .

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C13H13N3O2/c14-8-10-7-9(5-6-15-10)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,8,14H2,(H,16,18) |

InChI Key |

QZRAKMPPKCNOQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.